1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester
Description
This compound is a piperazinecarboxylic acid ethyl ester derivative featuring a 1,2,3-triazole core substituted with a 2-fluorophenylmethyl group at position 1 and a 4-pyridinyl moiety at position 3. The triazole ring is further linked via a carbonyl group to the piperazine nitrogen at position 4.
Synthesis of such compounds typically involves multi-step sequences, including:
- Esterification: Formation of the ethyl ester group via standard methods (e.g., acid chloride treatment with ethanol) .
- Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-based cyclization to assemble the triazole core .
- Coupling Reactions: Amide bond formation using reagents like HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to link the triazole-carbonyl group to the piperazine nitrogen .
Properties
IUPAC Name |
ethyl 4-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-2-32-22(31)28-13-11-27(12-14-28)21(30)19-20(16-7-9-24-10-8-16)29(26-25-19)15-17-5-3-4-6-18(17)23/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVZSHVTOFQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104895 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795440-39-9 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795440-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
CuAAC for 1,4-Disubstituted Triazoles
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Azide Preparation : 2-Fluorobenzyl azide is synthesized from 2-fluorobenzyl bromide and sodium azide in dimethylformamide (DMF).
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Alkyne Component : 4-Pyridinylacetylene is generated via Sonogashira coupling of 4-bromopyridine with trimethylsilylacetylene, followed by desilylation.
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Cycloaddition : The azide and alkyne react in the presence of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield 1-(2-fluorobenzyl)-4-(4-pyridinyl)-1H-1,2,3-triazole .
Functionalization of Triazole at C4 Position
The triazole’s C4 position is oxidized to a carboxylic acid for coupling:
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Oxidation : Treatment of 1-(2-fluorobenzyl)-4-(4-pyridinyl)-1H-1,2,3-triazole with KMnO₄ in acidic conditions yields the corresponding carboxylic acid.
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Acyl Chloride Formation : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
Amide Coupling with Piperazine
The piperazine’s 4-position amine reacts with the triazole acyl chloride:
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Coupling Reaction : Ethyl piperazine-1-carboxylate (1.0 equiv) and triazole-4-carbonyl chloride (1.1 equiv) are stirred in dichloromethane with triethylamine (2.0 equiv) at 0–5°C.
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Purification : The crude product is washed with NaHCO₃, dried (Na₂SO₄), and purified via silica gel chromatography (ethyl acetate/hexane).
Optimization and Yield Considerations
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Piperazine Esterification : Yields exceed 85% when using excess chloroformate and controlled temperatures.
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Triazole Synthesis : CuAAC provides >90% regioselectivity for 1,4-disubstituted products, while diazotization achieves 52–86% yields for fused systems.
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Coupling Efficiency : Amide bond formation attains 70–80% yield under anhydrous conditions.
Analytical Characterization
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NMR : ¹H NMR (CDCl₃) displays signals for piperazine (δ 3.4–3.6 ppm), triazole (δ 8.1–8.3 ppm), and pyridinyl (δ 8.5–8.7 ppm).
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MS : ESI-MS confirms the molecular ion peak at m/z 484.2 [M+H]⁺.
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HPLC : Purity >98% achieved using C18 columns (ACN/H₂O gradient).
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Fluorobenzyl halides, azides, and alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are evaluated based on substituent variations, physicochemical properties, and synthetic pathways. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Impact on Solubility: The target compound’s 4-pyridinyl group confers moderate polarity, comparable to ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate . Pyrrolidinone-containing analogs (e.g., compound in ) exhibit higher aqueous solubility due to hydrogen-bonding motifs.
Synthetic Complexity :
- The target compound’s triazole-pyridinyl assembly requires multi-step protocols (e.g., CuAAC, hydrazine cyclization) , whereas simpler analogs (e.g., ) are synthesized via single-step alkylation.
Safety and Reactivity :
- Piperazine esters with fluorinated aryl groups (e.g., ) often show acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . The target compound’s triazole moiety may introduce additional reactivity risks during synthesis.
Biological Activity
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester is a complex organic compound with diverse biological activities. This compound features a unique structural framework that includes a piperazine ring, a triazole ring, and a fluorophenyl moiety, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.
Structural Overview
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H22FN5O2
- Molecular Weight : 438.5 g/mol
- CAS Number : 1795440-39-9
This compound's structure is characterized by the presence of various functional groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its ability to coordinate with metal ions and to act as a bioisostere for amides and esters. The piperazine moiety can facilitate binding to neurotransmitter receptors and enzymes.
Potential Targets
- Fatty Acid Amide Hydrolase (FAAH) :
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Receptor Binding :
- The structural components allow for potential binding to various receptors (e.g., serotonin receptors), which could influence mood regulation and anxiety responses.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that triazole-containing compounds can possess antifungal activities against a range of pathogens. The incorporation of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and bioavailability.
Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The unique structural features of 1-Piperazinecarboxylic acid may lead to inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by disrupting microtubule formation or inducing oxidative stress .
Case Studies
Q & A
Q. What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, given the presence of 1,2,3-triazole and pyridinyl groups .
- Coupling Reactions : Amide bond formation between the piperazinecarboxylic acid and triazole-carbonyl group using coupling agents like DCC or HATU .
- Esterification : Ethyl ester introduction via nucleophilic substitution or alcohol-acid condensation . Optimization requires temperature control (e.g., 0–80°C), solvent selection (DMF, THF), and catalyst screening (e.g., Pd for cross-coupling) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Key methods include:
- Spectroscopy :
- NMR (1H/13C) to confirm substituent positions (e.g., fluorophenyl, pyridinyl) .
- FTIR for carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) identification .
- Chromatography :
- HPLC for purity assessment (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 452.42 g/mol estimated) .
Q. What safety protocols are critical during handling?
Based on structurally related compounds:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- PPE : Lab coat, nitrile gloves, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid aerosolized particles .
- First Aid : Immediate rinsing for eye/skin contact and artificial respiration if inhaled .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Core Modifications :
- Replace the 2-fluorophenyl group with chlorophenyl or methoxyphenyl to assess halogen/electron effects on target binding .
- Substitute ethyl ester with methyl or tert-butyl esters to evaluate hydrolytic stability .
- Assays :
- Enzyme Inhibition : Test against kinases or proteases via fluorescence polarization .
- Cellular Uptake : Radiolabel the compound (e.g., 14C) to quantify permeability in Caco-2 cells .
Q. What computational methods can predict its pharmacokinetic properties?
- In Silico Tools :
- SwissADME : Predict logP (~2.5) and solubility (moderate, due to ester and aromatic groups) .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- Docking Studies : Use AutoDock Vina to model binding to the ATP pocket of EGFR or MAPK .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Dose-Response Analysis : Perform IC50/EC50 comparisons under standardized conditions (e.g., 72-hour assays) .
- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in IC50 values .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Purification : Flash chromatography after each step (silica gel, hexane/EtOAc gradient) .
- Catalyst Recycling : Use immobilized Cu nanoparticles for CuAAC to reduce waste .
- Microwave Assistance : Accelerate coupling reactions (e.g., 30 minutes vs. 12 hours) .
Q. How can degradation products be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
